Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:
- A 6-ethyl group on the tetrahydrothieno-pyridine scaffold, modulating steric and lipophilic properties.
- A methyl ester at position 3, influencing solubility and metabolic stability.
- A hydrochloride salt formulation, enhancing aqueous solubility for pharmacological applications.
This compound’s design integrates features common to bioactive molecules targeting adenosine receptors or related pathways, though its specific biological profile remains understudied in publicly available literature.
Properties
IUPAC Name |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2.ClH/c1-3-19-7-6-9-11(8-19)24-15(13(9)16(21)22-2)18-14(20)10-4-5-12(17)23-10;/h4-5H,3,6-8H2,1-2H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRVORYWFIWYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1215545-42-8) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₈Cl₂N₂O₃S₂
- Molecular Weight : 421.35 g/mol
- IUPAC Name : Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate; hydrochloride
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
Studies have demonstrated that compounds with thiophene and pyridine moieties often show antimicrobial properties. Preliminary tests suggest that methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl derivatives may inhibit the growth of certain bacterial strains. For instance, a study indicated that similar compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Research has indicated that compounds containing thiophene rings can modulate inflammatory pathways. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
3. Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays. It was found to scavenge free radicals effectively, demonstrating a protective effect against oxidative stress in cellular models . This activity is crucial for preventing cellular damage associated with various diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl derivatives:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Thiophene Substitution Patterns: The 5-chloro group on the query compound’s thiophene ring aligns with , which suggests that 5-position substitutions have minimal impact on adenosine A1 receptor activity compared to 4-position alkylation (e.g., ethyl or methyl) . This contrasts with PD 81,723, where 4,5-dimethyl substitution significantly enhances allosteric activity.
Fused Heterocyclic Core: The tetrahydrothieno[2,3-c]pyridine scaffold introduces conformational rigidity absent in simpler thiophene derivatives. This may improve target selectivity but reduce solubility compared to non-fused analogs.
Ethyl Group at Position 6 :
- The 6-ethyl substituent likely increases lipophilicity, analogous to 4-ethyl substitution in PD 81,723, which improves membrane permeability and receptor engagement .
Functional Implications and SAR Trends
- Allosteric vs. Competitive Activity: PD 81,723 and related 2-amino-3-benzoylthiophenes exhibit dual allosteric enhancement and competitive antagonism at A1 receptors. The query compound’s carboxamido group may reduce competitive antagonism, as indicates that keto carbonyl groups (as in benzoyl derivatives) are essential for antagonistic activity .
- Hydrochloride Salt : The salt formulation distinguishes it from neutral analogs, enhancing bioavailability—a common strategy in preclinical drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
